An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3'-methylbenzophenone, a valuable benzophenone derivative, through the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, a representative experimental protocol, and key characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] This reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide focuses on the specific synthesis of 4-Methoxy-3'-methylbenzophenone, a molecule of interest for its potential applications stemming from its substituted benzophenone scaffold. The synthesis involves the reaction of anisole with m-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism and Principles
The Friedel-Crafts acylation of anisole with m-toluoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
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Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of m-toluoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.
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Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
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Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex (arenium ion intermediate), restoring the aromaticity of the ring and yielding the final product, 4-Methoxy-3'-methylbenzophenone. The aluminum chloride catalyst is regenerated in the process, although it is often consumed due to complexation with the ketone product.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product, 4-Methoxy-3'-methylbenzophenone.
Table 1: Properties of Key Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Anisole | C₇H₈O | 108.14 | Aromatic Substrate |
| m-Toluoyl chloride | C₈H₇ClO | 154.59 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Physical and Spectroscopic Data of 4-Methoxy-3'-methylbenzophenone
| Property | Value | Reference |
| CAS Number | 53039-63-7 | [3] |
| Molecular Formula | C₁₅H₁₄O₂ | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| Melting Point | 55-56 °C | [3] |
| Appearance | Expected to be a solid at room temperature | |
| ¹H NMR | See Table 3 | |
| ¹³C NMR | See Table 4 | [5] |
| IR Spectroscopy | See Table 5 | [5] |
Table 3: Representative ¹H NMR Spectral Data for 4-Methoxy-3'-methylbenzophenone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | Aromatic H (ortho to C=O, on methoxy-substituted ring) |
| ~7.5 | m | 2H | Aromatic H (on methyl-substituted ring) |
| ~7.3 | m | 2H | Aromatic H (on methyl-substituted ring) |
| ~6.9 | d | 2H | Aromatic H (meta to C=O, on methoxy-substituted ring) |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Table 4: ¹³C NMR Spectral Data for 4-Methoxy-3'-methylbenzophenone [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~163 | Aromatic C-O |
| ~138 | Aromatic C-C (ipso, on methyl-substituted ring) |
| ~137 | Aromatic C (ipso, on methyl-substituted ring) |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~55 | -OCH₃ |
| ~21 | -CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Table 5: Key IR Absorption Bands for 4-Methoxy-3'-methylbenzophenone [5]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1650 | C=O (Aryl ketone) stretching |
| ~1600, ~1575, ~1500 | C=C Aromatic ring stretching |
| ~1250 | C-O (Aryl ether) stretching |
| ~2950-2850 | C-H (Alkyl) stretching |
| ~3050-3000 | C-H (Aromatic) stretching |
Note: The exact peak positions may vary.
Experimental Protocol
This section provides a detailed, representative methodology for the synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts acylation.
Materials and Equipment:
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Anisole
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m-Toluoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
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Addition funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath.
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Addition of Acylating Agent: Dissolve m-toluoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the m-toluoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5 °C.
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Addition of Anisole: After the addition of m-toluoyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 4-Methoxy-3'-methylbenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1]
Visualizations
Diagram 1: Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism.
Diagram 2: Experimental Workflow
Caption: Synthesis and purification workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts acylation. The provided experimental protocol, based on established methodologies for similar transformations, offers a robust starting point for laboratory synthesis. The comprehensive quantitative and spectroscopic data will aid researchers in the characterization and verification of the synthesized product. The versatility of the Friedel-Crafts acylation and the utility of substituted benzophenones underscore the importance of this synthetic route in modern organic and medicinal chemistry.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-METHOXY-3'-METHYLBENZOPHENONE CAS#: 53039-63-7 [amp.chemicalbook.com]
- 4. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
